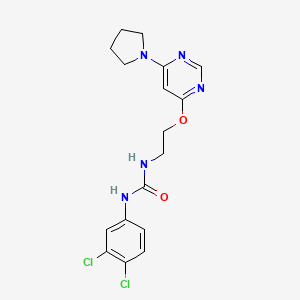

1-(3,4-Dichlorophenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea

Description

1-(3,4-Dichlorophenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea is a complex organic compound characterized by its unique chemical structure. This compound features a dichlorophenyl group, a pyrrolidinyl group, and a urea moiety, making it a subject of interest in various scientific fields.

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Cl2N5O2/c18-13-4-3-12(9-14(13)19)23-17(25)20-5-8-26-16-10-15(21-11-22-16)24-6-1-2-7-24/h3-4,9-11H,1-2,5-8H2,(H2,20,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJLADBITUBRDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=N2)OCCNC(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the dichlorophenyl derivative. The dichlorophenyl group is often introduced through electrophilic aromatic substitution reactions. Subsequent steps may include the formation of the pyrrolidinyl group and the urea moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Diuron: Another urea derivative with similar dichlorophenyl and pyrrolidinyl groups.

DCMU: A related compound with applications in herbicide formulations.

Uniqueness: 1-(3,4-Dichlorophenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for diverse reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of 1-(3,4-Dichlorophenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea in scientific research and industry. Its versatile applications and unique properties make it a valuable compound for further exploration and development.

Q & A

Basic: What are the recommended synthetic routes for 1-(3,4-Dichlorophenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea, and what critical parameters influence reaction yields?

Answer:

The synthesis typically involves coupling a 3,4-dichlorophenyl isocyanate intermediate with an amine-containing pyrimidine precursor. Key steps include:

- Amine activation : Use of coupling agents like carbodiimides (e.g., DCC) to facilitate urea bond formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while maintaining temperatures between 0–5°C during exothermic steps .

- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the product, with yields optimized by controlling reaction stoichiometry (1.2:1 molar ratio of isocyanate to amine) .

Advanced: How can researchers resolve discrepancies in biological activity data arising from structural analogs with varying substituents?

Answer:

Discrepancies often arise from differences in substituent electronic or steric effects. Methodological approaches include:

- Comparative SAR studies : Synthesize analogs (e.g., replacing pyrrolidinyl with morpholino or piperidinyl groups) and test kinase inhibition via enzymatic assays (IC50 comparisons) .

- Molecular docking : Use homology models of target proteins (e.g., EGFR kinase) to predict binding affinities and validate with SPR (surface plasmon resonance) for kinetic analysis .

- Meta-analysis : Aggregate data from structurally related urea derivatives (e.g., 1-(3-chloro-4-fluorophenyl)-3-(pyridazinone)urea) to identify trends in substituent contributions .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral markers should be identified?

Answer:

- 1H NMR :

- IR Spectroscopy :

- HRMS : Molecular ion peak at m/z 452.0823 (calculated for C19H18Cl2N5O2) .

Advanced: What strategies optimize the compound's solubility and bioavailability for in vivo studies without compromising pharmacological activity?

Answer:

- Co-solvent systems : Use PEG-400/saline (30:70 v/v) to enhance aqueous solubility while maintaining stability .

- Prodrug modification : Introduce hydrolyzable esters (e.g., acetyl groups) on the pyrrolidinyl nitrogen to improve membrane permeability, with in vivo reconversion monitored via LC-MS .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release, validated by pharmacokinetic studies in rodent models .

Basic: What are the established protocols for assessing the compound's stability under various pH and temperature conditions?

Answer:

- Accelerated stability testing : Incubate solutions (1 mg/mL) in buffers (pH 1.2, 4.5, 7.4) at 40°C/75% RH for 14 days. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Hydrolytic susceptibility : Identify labile bonds (e.g., urea linkage) by tracking degradation products (e.g., 3,4-dichloroaniline) under acidic conditions .

- Light sensitivity : Expose solid samples to UV light (254 nm) for 48 hours; monitor photodegradation via TLC .

Advanced: How can computational modeling predict potential off-target interactions of this compound, and what validation experiments are necessary?

Answer:

- In silico screening :

- Validation :

Basic: What structural analogs of this compound have been reported, and how do their biological activities compare?

Answer:

Key analogs and their activities include:

| Analog | Structural Variation | Reported Activity | Reference |

|---|---|---|---|

| 1-(3-Chloro-4-fluorophenyl)-3-(pyridazinone)urea | Pyridazinone moiety | Kinase inhibition (IC50 = 120 nM) | |

| 1-(4-Ethoxyphenyl)-3-(pyrimidinyl)urea | Ethoxy substituent | Antiproliferative (GI50 = 1.8 µM in MCF-7) | |

| 1-(2-Methylcyclohexyl)-3-(pyrrolidinone)urea | Aliphatic chain | Enhanced solubility (LogP = 2.1) |

Advanced: How can researchers address inconsistencies in cytotoxicity data across different cell lines?

Answer:

- Mechanistic profiling : Perform transcriptomic analysis (RNA-seq) on responsive vs. resistant cell lines to identify pathway-specific differences (e.g., apoptosis vs. autophagy) .

- Metabolic stability : Compare hepatic microsomal degradation (human vs. murine) to rule out species-specific metabolism .

- Membrane transporter effects : Inhibit ABC transporters (e.g., P-gp with verapamil) to assess efflux-related resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.